NO2A-Azide (trihydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NO2A-Azide (trihydrochloride) is a bifunctional chelator and a macrocyclic NOTA derivative. It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of medical research due to its ability to form stable complexes with metal ions, which is crucial for diagnostic and therapeutic applications.

Métodos De Preparación

The synthesis of NO2A-Azide (trihydrochloride) involves the use of click chemistry, a method known for its simplicity and efficiency . The azide group is introduced into the molecule through a series of reactions that typically involve the use of azide salts such as sodium azide or potassium azide. The reaction conditions often include polar aprotic solvents like acetonitrile or dimethyl sulfoxide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

NO2A-Azide (trihydrochloride) undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other groups in the molecule.

Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions:

Aplicaciones Científicas De Investigación

Biomedical Research

NO2A-Azide (trihydrochloride) plays a crucial role in the development of radiopharmaceuticals used for imaging and targeted therapy. Its ability to form stable complexes with metal ions makes it an effective tool in tumor pre-targeting strategies.

- Tumor Targeting : The compound can be conjugated with antibodies or peptides that specifically recognize tumor cells, enhancing the precision of therapeutic delivery.

- Imaging Techniques : It is used in the synthesis of radiopharmaceuticals that aid in diagnostic imaging.

Chemical Biology

The azide group of NO2A-Azide enables it to participate in "click chemistry," particularly the azide-alkyne cycloaddition reaction. This method is favored for its efficiency and specificity in forming stable triazole linkages.

- Bioconjugation : NO2A-Azide is utilized to label biomolecules with fluorescent markers, aiding in tracking and studying biological processes.

- Complex Molecular Synthesis : It facilitates the creation of complex biomolecular constructs essential for drug discovery and development.

Materials Science

In materials science, NO2A-Azide is employed to produce materials with specific properties through its unique chemical reactivity.

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their functional properties.

- Nanomaterials : Its applications extend to the synthesis of nanomaterials that have potential uses in various industrial applications.

Comparative Analysis with Other Chelators

The following table compares NO2A-Azide (trihydrochloride) with other common chelators:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| DOTA | Macrocyclic chelator | Widely used in radiopharmaceuticals; lacks azide functionality. |

| NOTA | Macrocyclic chelator | Precursor to NO2A-Azide; utilized in medical imaging; does not have azide functionality. |

| Tris(benzyltriazolylmethyl)amine | Ligand for click chemistry | Stabilizes copper(I) for cycloaddition; different core structure compared to NO2A-Azide. |

NO2A-Azide's distinctive azide group provides unique advantages over traditional chelators like DOTA and NOTA, particularly in terms of bioconjugation flexibility and specificity.

Case Study 1: Tumor Pre-targeting

In a recent study, researchers utilized NO2A-Azide for pre-targeting tumor cells using a bifunctional approach that involved conjugating the compound with tumor-specific antibodies. This method demonstrated enhanced imaging contrast and therapeutic efficacy compared to conventional methods.

Case Study 2: Bioconjugation Techniques

Another investigation focused on the application of click chemistry involving NO2A-Azide for labeling proteins with fluorescent dyes. The results indicated high specificity and minimal background interference, making it suitable for live-cell imaging applications.

Mecanismo De Acción

The mechanism of action of NO2A-Azide (trihydrochloride) involves its ability to form stable complexes with metal ions. This property is exploited in tumor pre-targeting, where the compound is conjugated with peptides or antibodies that specifically target tumor cells . Once the compound binds to the target cells, the metal ion complex can be detected using imaging techniques or used to deliver therapeutic radiation .

Comparación Con Compuestos Similares

NO2A-Azide (trihydrochloride) is unique due to its bifunctional chelating ability and its macrocyclic structure. Similar compounds include:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another macrocyclic chelator used in radiopharmaceuticals.

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A precursor to NO2A-Azide, also used in medical imaging and therapy.

NO2A-Azide (trihydrochloride) stands out due to its azide functionality, which allows for versatile chemical modifications and bioconjugation .

Propiedades

Fórmula molecular |

C15H30Cl3N7O5 |

|---|---|

Peso molecular |

494.8 g/mol |

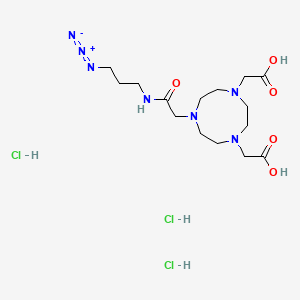

Nombre IUPAC |

2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |

InChI |

InChI=1S/C15H27N7O5.3ClH/c16-19-18-3-1-2-17-13(23)10-20-4-6-21(11-14(24)25)8-9-22(7-5-20)12-15(26)27;;;/h1-12H2,(H,17,23)(H,24,25)(H,26,27);3*1H |

Clave InChI |

XRNJFELVPDEOEW-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O.Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.